N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide, commonly known as FACT, is a small molecule inhibitor of transcription factor binding to DNA. FACT has been shown to have potential in cancer treatment, as it can inhibit the growth of cancer cells.
Mechanism of Action
FACT inhibits the binding of transcription factors to DNA by binding to the FACT complex. The FACT complex is a protein complex that is involved in transcriptional elongation. By inhibiting the binding of transcription factors to DNA, FACT can inhibit the expression of genes that are involved in cell growth and division.
Biochemical and Physiological Effects:
FACT has been shown to have a number of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. FACT can also inhibit the migration and invasion of cancer cells. In addition, FACT can inhibit the replication of HIV by inhibiting the reverse transcriptase enzyme.
Advantages and Limitations for Lab Experiments
One advantage of FACT is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the lab. However, one limitation of FACT is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on FACT. One area of research is the development of more potent and selective FACT inhibitors. Another area of research is the exploration of the use of FACT in combination with other cancer treatments, such as immunotherapy. In addition, there is potential for the use of FACT in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
The synthesis of FACT involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-(2-furyl)acrylamide and N-(4-acetylamino)aniline to form FACT. The synthesis of FACT has been described in detail in various research papers.
Scientific Research Applications
FACT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FACT has also been shown to enhance the efficacy of chemotherapy drugs like cisplatin and carboplatin. In addition, FACT has been shown to have potential in the treatment of HIV, as it can inhibit the replication of the virus.
properties
IUPAC Name |
(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11(20)17-12-4-6-13(7-5-12)18-16(23)19-15(21)9-8-14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H2,18,19,21,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDUMIRAQHZBEV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.